Plazomicin
Übersicht
Beschreibung
Plazomicin ist ein Aminoglykosid-Antibiotikum der nächsten Generation, das zur Bekämpfung von multiresistenten bakteriellen Infektionen entwickelt wurde. Es ist besonders wirksam gegen Enterobacteriaceae, die Aminoglykosid-modifizierende Enzyme, Extended-Spectrum-Beta-Laktamase und Carbapenemase produzieren . This compound wurde 2018 von der US-amerikanischen Food and Drug Administration für die Behandlung von komplizierten Harnwegsinfektionen, einschließlich Pyelonephritis, zugelassen .
Wissenschaftliche Forschungsanwendungen
Plazomicin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of aminoglycosides.
Biology: this compound is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.
Wirkmechanismus
Target of Action
Plazomicin, a next-generation aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . The 30S ribosomal subunit plays a crucial role in protein synthesis within the bacterial cell. By binding to this target, this compound inhibits protein synthesis, leading to the death of the bacteria .
Mode of Action
This compound exerts its bactericidal action by binding to the bacterial 30S ribosomal subunit . This binding interferes with the fidelity of mRNA translation, disrupting protein synthesis within the bacterial cell . This allows this compound to evade all clinically relevant aminoglycoside-modifying enzymes, which contribute to the main resistance mechanism for aminoglycoside therapy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway within the bacterial cell. By binding to the 30S ribosomal subunit, this compound disrupts the translation of mRNA into proteins . This disruption leads to the cessation of essential protein production, causing widespread cellular damage and ultimately leading to the death of the bacterial cell .
Pharmacokinetics
The pharmacokinetics of this compound involves its distribution and elimination within the body. Following administration of 15 mg/kg this compound by 30-minute IV infusion, the mean total body clearance in healthy adults and cUTI patients is 4.5 (±0.9) and 5.1 (±2.01) L/h, respectively . The mean half-life of this compound was 3.5 h (±0.5) in healthy adults with normal renal function receiving 15 mg/kg this compound via intravenous infusion .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the bacterial cell. By binding to the 30S ribosomal subunit and disrupting protein synthesis, this compound causes widespread cellular damage within the bacterial cell . This leads to the cessation of essential cellular functions and ultimately results in the death of the bacterial cell .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the transport of aminoglycosides across cytoplasmic membranes is energy-dependent and can be blocked by divalent cations, a reduction in pH, and anaerobic conditions . Additionally, the rate of this compound uptake can be increased by elevating the proton-motive force . Understanding these environmental influences is crucial for optimizing the use of this compound in clinical settings.
Biochemische Analyse
Biochemical Properties
Plazomicin displays potent in vitro activity against Enterobacteriaceae, including both extended-spectrum β-lactamase-producing and carbapenem-resistant isolates . This compound’s enhanced Enterobacteriaceae activity is due to its stability to commonly encountered aminoglycoside-modifying enzymes that compromise the activity of traditional aminoglycosides .
Cellular Effects
This compound binds to the 16S rRNA at the aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit, interfering with protein translation . This interaction affects the function of the cell by disrupting protein synthesis, which is essential for cell growth and replication .
Molecular Mechanism
The structural data reveal that this compound exclusively binds to the 16S ribosomal A site, where it likely interferes with the fidelity of mRNA translation . The unique extensions to the core aminoglycoside scaffold incorporated into the structure of this compound do not interfere with ribosome binding .
Metabolic Pathways
This compound resistance in Enterobacteriaceae is via modification of the ribosomal binding site due to expression of 16S rRNA methyltransferases . This suggests that this compound is involved in metabolic pathways related to protein synthesis and RNA methylation .
Subcellular Localization
As an aminoglycoside, this compound is expected to localize in the cytoplasm where the ribosomes are located. This is because it binds to the 16S rRNA of the 30S ribosomal subunit, which is located in the cytoplasm .
Vorbereitungsmethoden
Plazomicin wird aus Sisomicin, einem Aminoglykosid-Antibiotikum, synthetisiert. Die Herstellung umfasst mehrere Schritte:
Schutz der Allylsäure-Aminogruppe: Sisomicin wird als Ausgangsmaterial verwendet, und die Allylsäure-Aminogruppe wird mit HONB-PNZ geschützt.
Silylierung: Die geschützte Verbindung wird mit Hexamethyldisilazan umgesetzt, um eine vollständig geschützte silylierte Verbindung zu bilden.
Acylierung: Die silylierte Verbindung wird mit einem aktiven Ester acyliert.
Selektive Entschützung: Die Schutzgruppe PNZ wird selektiv entfernt.
Kondensation: Die Verbindung wird mit tert-Butyldimethylsilan-geschütztem 2-Hydroxyacetaldehyd kondensiert.
Reduktion und Entschützung: Die Verbindung wird reduziert und entschützt, gefolgt von einer Trennung mit einer Harz-Säule, um das Endprodukt zu erhalten.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für Aminoglykoside ist.
Reduktion: Reduktionsreaktionen können während der Synthese verwendet werden, insbesondere in den letzten Schritten, um die aktive Verbindung zu erhalten.
Substitution: Substitutionsreaktionen sind an der Modifikation der Sisomicin-Struktur beteiligt, um this compound zu produzieren.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Modifikation von Aminoglykosiden verwendet.
Biologie: this compound wird zur Untersuchung der Mechanismen der bakteriellen Resistenz und der Wirksamkeit neuer Antibiotika verwendet.
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es an die bakterielle 30S-Ribosomenuntereinheit bindet und so die Proteinsynthese hemmt. Diese Bindung stört die Genauigkeit der mRNA-Translation, was zur Produktion fehlerhafter Proteine und letztendlich zum Absterben der Bakterienzellen führt . This compound wurde so konzipiert, dass es Aminoglykosid-modifizierenden Enzymen ausweicht, die ein häufiger Resistenzmechanismus bei Bakterien sind .
Analyse Chemischer Reaktionen
Plazomicin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for aminoglycosides.
Reduction: Reduction reactions can be used during its synthesis, particularly in the final steps to obtain the active compound.
Substitution: Substitution reactions are involved in the modification of the sisomicin structure to produce this compound.
Vergleich Mit ähnlichen Verbindungen
Plazomicin wird mit anderen Aminoglykosiden wie Gentamicin, Tobramycin und Amikacin verglichen:
Gentamicin: this compound hat ein breiteres Wirkungsspektrum gegen multiresistente Bakterien im Vergleich zu Gentamicin.
Tobramycin: this compound ist wirksamer gegen Bakterien, die Aminoglykosid-modifizierende Enzyme produzieren.
Die einzigartigen Modifikationen von this compound, wie z. B. die Zugabe von Hydroxylaminobuttersäure und einer Hydroxyethylgruppe, tragen zu seiner Wirksamkeit gegen resistente Bakterienstämme bei .
Biologische Aktivität
Plazomicin is a novel aminoglycoside antibiotic developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae. It has garnered attention for its unique mechanism of action and efficacy against pathogens resistant to traditional aminoglycosides. This article delves into the biological activity of this compound, highlighting its bactericidal properties, clinical efficacy, and resistance mechanisms.
This compound is derived from sisomicin and is characterized by its resistance to common aminoglycoside-modifying enzymes (AMEs), which typically inactivate other aminoglycosides. This feature allows this compound to maintain activity against many resistant strains, including those producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases . Its mechanism involves binding to the 30S ribosomal subunit, disrupting protein synthesis, which leads to bacterial cell death.
In Vitro Activity
This compound exhibits potent in vitro bactericidal activity against a range of pathogens. Notably, it has shown effectiveness against:
- Enterobacteriaceae : Including strains resistant to other aminoglycosides.
- Pseudomonas aeruginosa : Demonstrating comparable efficacy to amikacin.
- Staphylococcus spp. : Including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for this compound against various pathogens:
Pathogen | MIC 50 (mg/L) | MIC 90 (mg/L) |
---|---|---|
Enterobacteriaceae | 0.25 | 2 |
Pseudomonas aeruginosa | 4 | 8 |
Staphylococcus aureus | 0.5 | 1 |
Acinetobacter spp. | 8 | >128 |
Enterococcus spp. | 32 | 128 |
These values indicate that this compound is particularly effective against Enterobacteriaceae and shows limited activity against Acinetobacter spp. and Enterococcus spp. .
Clinical Efficacy
This compound's clinical efficacy was primarily evaluated through the EPIC trial, a phase 3 study comparing its effectiveness to meropenem in treating complicated urinary tract infections (cUTIs). The results indicated that this compound was non-inferior to meropenem with significant rates of microbiologic eradication:
- Composite Cure Rates :
- At day 5: this compound (88%) vs. Meropenem (91.4%).
- At test-of-cure visit: this compound (81.7%) vs. Meropenem (70.1%).
Additionally, fewer patients in the this compound group experienced microbiologic recurrence or clinical relapse compared to those treated with meropenem .
Resistance Mechanisms
This compound's design allows it to evade several resistance mechanisms commonly found in Gram-negative bacteria:
- Aminoglycoside-modifying enzymes : this compound is not affected by classical AMEs such as acetyl-, phosphoryl-, and nucleotidyltransferases.
- Carbapenemases : It retains activity against strains producing carbapenemases, making it valuable for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) .
Case Studies
Several case studies have highlighted the successful application of this compound in treating MDR infections:
- Urosepsis Case : A patient with urosepsis caused by a multidrug-resistant strain was treated with this compound, resulting in clinical improvement and microbiological eradication.
- Bloodstream Infection Case : In a case involving a bloodstream infection due to CRE, this compound was used as part of combination therapy, leading to favorable outcomes compared to historical controls treated with colistin .
Eigenschaften
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYFVUFSPQPPV-PEXOCOHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031303 | |
Record name | Plazomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Plazomicin exerts a bactericidal action against susceptible bacteria by binding to bacterial 30S ribosomal subunit. Aminoglycosides typically bind to the ribosomal aminoacyl-tRNA site (A-site) and induce a conformational change to further facilitate the binding between the rRNA and the antibiotic. This leads to codon misreading and mistranslation of mRNA during bacterial protein synthesis. Plazomicin demonstrates potency against _Enterobacteriaceae_, including species with multidrug-resistant phenotypes such as carbapenemase-producing bacteria and isolates with resistance to all other aminoglycosides. Its antibacterial activity is not inhibited by aminoglycoside modifying enzymes (AMEs) produced by bacteria, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Plazomicin was shown to be effective against _Enterobacteriaceae_ in presence of some beta-lactamases. In clinical settings and _in vivo_, bacteria shown to be susceptible toward plazomicin include _Escherichia_ _coli_, _Klebsiella pneumoniae_, _Proteus mirabilis_, and _Enterobacter cloacae_. Other aerobic bacteria that may be affected by plazomicin are _Citrobacter freundii_, _Citrobacter koseri_, _Enterobacter aerogenes_, _Klebsiella oxytoca_, _Morganella morganii_, _Proteus vulgaris_, _Providencia stuartii_, and _Serratia marcescens_. | |
Record name | Plazomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1154757-24-0 | |
Record name | Plazomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plazomicin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plazomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plazomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLAZOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Plazomicin is a next-generation aminoglycoside that binds to the bacterial 30S ribosomal subunit, similar to other aminoglycosides. [] This binding inhibits protein synthesis in a concentration-dependent manner, leading to bacterial cell death. []
A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight its structural derivation from sisomicin. [, ] Chemical modifications include a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′. [, ] Researchers seeking detailed structural information can refer to chemical databases or publications focused on this compound's chemical synthesis.
A: The specific structural modifications in this compound, namely the addition of a hydroxy-aminobutyric acid at position 1 and a hydroxyethyl group at position 6′, are crucial for its resistance to modification by many aminoglycoside-modifying enzymes. [, ] These modifications sterically hinder the enzymes from accessing the usual sites of modification on the aminoglycoside molecule, rendering them ineffective.
A: this compound is primarily eliminated unchanged by the kidneys. [] Studies utilizing radiolabeled this compound in healthy volunteers demonstrated that the majority of the administered dose was recovered in urine, with negligible amounts detected in feces. []
A: this compound clearance is reduced in patients with renal impairment. [, ] Studies have shown that total clearance declines with decreasing renal function, leading to higher this compound exposure in patients with moderate and severe renal impairment compared to those with normal renal function. [, ] This highlights the importance of dosage adjustments based on renal function.
A: While this compound demonstrates in vitro inhibition of OCT2, MATE1, and MATE2-K transporters, a clinical study showed no clinically significant drug-drug interaction when this compound was co-administered with metformin, a substrate for these transporters. [] This suggests that the in vitro inhibition does not translate into a clinically relevant interaction in vivo, at least with single doses of this compound.
A: this compound has been shown to be non-inferior to meropenem in treating cUTIs, including acute pyelonephritis, in a large phase III clinical trial. [, ] The trial demonstrated comparable microbiological and clinical cure rates between this compound and meropenem. [] Furthermore, this compound exhibited a lower rate of microbiological recurrence and clinical relapse at later follow-up visits. []
A: One study highlighted this compound's efficacy in an immunocompetent murine septicemia model. [] this compound monotherapy improved survival in mice infected with various Enterobacteriaceae isolates, particularly those with this compound MICs ≤4 mg/liter. [] This model provides evidence for this compound's potential in treating systemic infections.
A: The primary mechanism of resistance to this compound is the presence of 16S rRNA methyltransferases. [, , , , , ] These enzymes modify the ribosome itself, preventing this compound binding and rendering it ineffective. This resistance mechanism confers cross-resistance to other aminoglycosides as well.
A: Studies employed various susceptibility testing methods including broth microdilution, Etest, and disk diffusion. [, , , , , , ] Researchers compared the performance of these methods, highlighting that while generally reliable, discrepancies in categorization were observed, particularly for certain species like Proteus mirabilis. []
A: Yes, studies have explored the efficacy of beta-lactam combinations, such as meropenem plus amikacin or this compound, against VIM-producing CRE. [] These combinations demonstrated rapid and sustained bactericidal activity in time-kill assays. [] Further research is necessary to define the optimal role of these beta-lactam combinations compared to this compound in treating CRE infections.
A: The increasing prevalence of multidrug-resistant Gram-negative bacteria, particularly those resistant to existing aminoglycosides, prompted the development of this compound. [, , ] The goal was to create a next-generation aminoglycoside capable of overcoming the most common mechanisms of aminoglycoside resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.